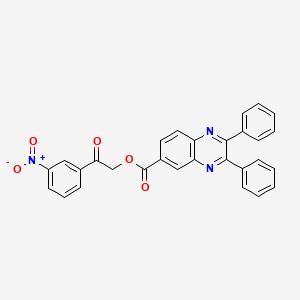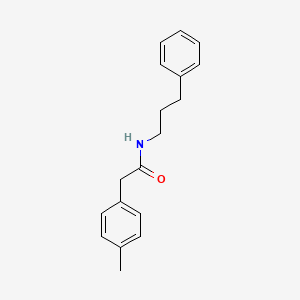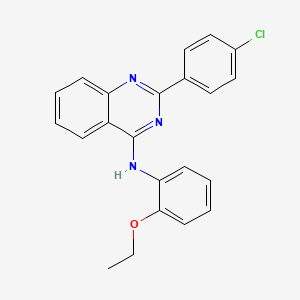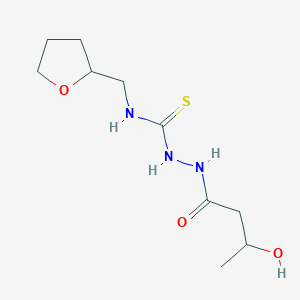![molecular formula C11H15NO4S B4857260 methyl N-[(4-ethylphenyl)sulfonyl]glycinate](/img/structure/B4857260.png)
methyl N-[(4-ethylphenyl)sulfonyl]glycinate
Overview
Description
Methyl N-[(4-ethylphenyl)sulfonyl]glycinate, also known as mesg, is a chemical compound that has been widely used in scientific research. This compound has gained attention due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl N-[(4-ethylphenyl)sulfonyl]glycinate involves the binding of the compound to metal ions or enzymes. The binding causes a change in the fluorescence intensity of this compound, which can be detected using spectroscopic methods. The binding of this compound to amino acid transporters on cell membranes has also been studied using fluorescence microscopy.
Biochemical and Physiological Effects:
Mesg has been shown to have low toxicity and does not cause any significant physiological effects. However, it has been reported to cause cell death at high concentrations. Mesg has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The advantages of using methyl N-[(4-ethylphenyl)sulfonyl]glycinate in lab experiments include its high sensitivity and selectivity for metal ions and enzymes. It is also easy to use and can be detected using simple spectroscopic methods. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of methyl N-[(4-ethylphenyl)sulfonyl]glycinate in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions and enzymes. Mesg can also be used as a tool to study the binding and transport of other molecules across cell membranes. In addition, the potential use of this compound in medical imaging and drug delivery systems is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for studying metal ions, enzymes, and cell membranes. While there are limitations to its use, this compound has the potential to play an important role in the development of new fluorescent probes and medical imaging techniques. Further research is needed to fully explore the potential of this compound.
Scientific Research Applications
Mesg has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a substrate for the determination of enzyme activity. In addition, methyl N-[(4-ethylphenyl)sulfonyl]glycinate has been used as a tool to study the binding and transport of amino acids across cell membranes.
properties
IUPAC Name |
methyl 2-[(4-ethylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-9-4-6-10(7-5-9)17(14,15)12-8-11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQSWUXOXRMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]imino}-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B4857181.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-methoxypropyl)thiourea](/img/structure/B4857195.png)
![(4-methoxyphenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B4857199.png)

![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)

![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)

![N-(4-bromo-3-chlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4857250.png)

![4-ethoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4857263.png)
![ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B4857271.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4857280.png)